

# S-Ethylisothiourea Hydrobromide: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S-Ethylisothiourea hydrobromide*

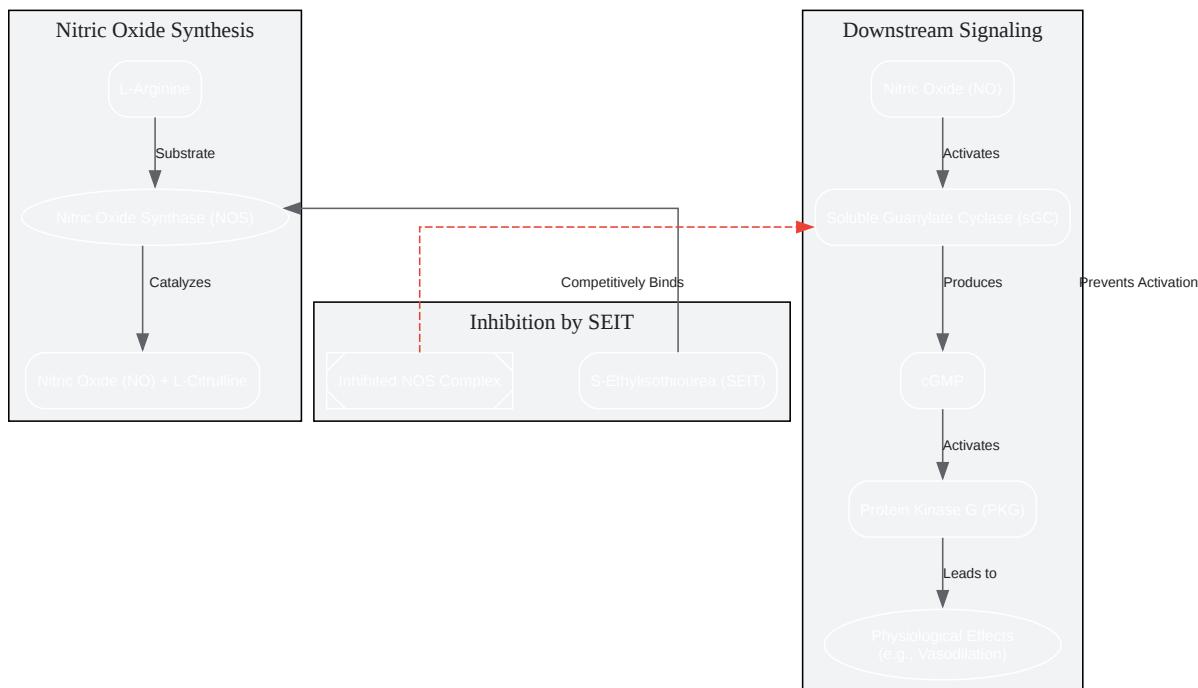
Cat. No.: B016267

[Get Quote](#)

## An In-depth Examination of a Potent Nitric Oxide Synthase Inhibitor

This technical guide provides a comprehensive overview of **S-Ethylisothiourea hydrobromide** (SEIT), a potent inhibitor of nitric oxide synthase (NOS) enzymes.<sup>[1][2]</sup> Intended for researchers, scientists, and drug development professionals, this document details the chemical properties, mechanism of action, quantitative efficacy, and experimental protocols related to SEIT.

## Core Chemical and Physical Properties


**S-Ethylisothiourea hydrobromide**, identified by the CAS Number 1071-37-0, is a well-characterized isothiourea derivative.<sup>[1][3][4][5][6]</sup> It is also known by several synonyms, including Ethiron bromide, 2-Ethyl-2-thiopseudourea hydrobromide, and SEIT (HBr).<sup>[1]</sup> A summary of its key properties is presented in the table below.

| Property          | Value                                                                    | Reference                                                                                           |
|-------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 1071-37-0                                                                | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> S • HBr                     | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                         |
| Molecular Weight  | 185.09 g/mol                                                             | <a href="#">[3]</a> <a href="#">[6]</a>                                                             |
| Melting Point     | 79-81°C                                                                  | <a href="#">[6]</a>                                                                                 |
| Boiling Point     | 159.6°C at 760 mmHg                                                      | <a href="#">[6]</a>                                                                                 |
| Flash Point       | 50.3°C                                                                   | <a href="#">[6]</a>                                                                                 |
| Purity            | ≥97%                                                                     | <a href="#">[3]</a>                                                                                 |
| Solubility        | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | <a href="#">[1]</a>                                                                                 |
| Appearance        | Crystalline solid                                                        | <a href="#">[4]</a>                                                                                 |

## Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

**S-Ethylisothiourea hydrobromide** functions as a potent, L-arginine competitive inhibitor of nitric oxide synthase (NOS) enzymes.[\[3\]](#)[\[7\]](#) NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).

SEIT's mechanism of action involves its structural similarity to L-arginine, the natural substrate for NOS. This allows it to bind to the active site of the enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[\[7\]](#)[\[8\]](#) The inhibition is dose-dependently preventable by an excess of L-arginine, confirming the competitive nature of the inhibition.[\[7\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

Mechanism of NOS inhibition by S-Ethylisothiourea.

## Quantitative Efficacy and Isoform Selectivity

**S-Ethylisothiourea hydrobromide** is a potent inhibitor of NOS *in vitro*, though its *in vivo* efficacy can be limited by poor cellular penetration.[1][5] It exhibits inhibitory activity against all three NOS isoforms.

| Parameter           | nNOS | eNOS | iNOS | Reference                               |
|---------------------|------|------|------|-----------------------------------------|
| K <sub>i</sub> (nM) | 29   | 39   | 19   | <a href="#">[1]</a> <a href="#">[5]</a> |

While SEIT inhibits all three isoforms, some related isothiourea compounds, such as S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (AETU), show a degree of selectivity for iNOS.<sup>[7]</sup> In contrast, SEIT and S-isopropylisothiourea are potent inhibitors of both eNOS and iNOS with little selectivity between these two isoforms.<sup>[7]</sup>

## Experimental Protocols

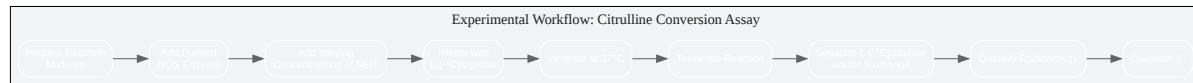
The following provides a generalized methodology for determining the inhibitory activity of **S-Ethylisothiourea hydrobromide** on NOS enzymes using a citrulline conversion assay.

## Objective

To determine the inhibitory constant (K<sub>i</sub>) of **S-Ethylisothiourea hydrobromide** against purified NOS isoforms.

## Materials

- Purified nNOS, eNOS, or iNOS enzyme
- **S-Ethylisothiourea hydrobromide**
- L-[<sup>14</sup>C]arginine
- NADPH
- Tetrahydrobiopterin (BH<sub>4</sub>)
- Calmodulin and CaCl<sub>2</sub> (for nNOS and eNOS assays)
- Reaction buffer (e.g., HEPES buffer)
- Stop buffer (e.g., containing EDTA and excess non-radioactive L-arginine)
- Dowex AG 50W-X8 resin (Na<sup>+</sup> form)


- Scintillation cocktail and counter

## Procedure

- Preparation of Reaction Mixtures: In separate tubes, prepare reaction mixtures containing the reaction buffer, NADPH, BH<sub>4</sub>, and for nNOS and eNOS, calmodulin and CaCl<sub>2</sub>.
- Enzyme and Inhibitor Incubation: Add a known concentration of the purified NOS enzyme to the reaction mixtures. Subsequently, add varying concentrations of **S-Ethylisothiourea hydrobromide**.
- Initiation of Reaction: Initiate the enzymatic reaction by adding L-[<sup>14</sup>C]arginine to each mixture.
- Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains within the linear range.
- Termination of Reaction: Stop the reaction by adding the stop buffer.
- Separation of L-[<sup>14</sup>C]citrulline: Apply the reaction mixtures to columns containing Dowex AG 50W-X8 resin. The positively charged L-[<sup>14</sup>C]arginine will bind to the resin, while the neutral L-[<sup>14</sup>C]citrulline will be eluted.
- Quantification: The amount of L-[<sup>14</sup>C]citrulline in the eluate is quantified using liquid scintillation counting.

## Data Analysis

The initial reaction velocities at different inhibitor concentrations are determined. The inhibition constant ( $K_i$ ) can then be calculated using the Cheng-Prusoff equation for competitive inhibition, provided the Michaelis constant ( $K_m$ ) for L-arginine is known.



[Click to download full resolution via product page](#)

Workflow for determining NOS inhibition.

## In Vivo Considerations

While **S-Ethylisothiourea hydrobromide** is a potent in vitro inhibitor, its application in vivo may be limited due to factors such as poor cellular penetration.[5] Studies with related isothiourea compounds, like S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (AET), have been conducted in rodent models of sepsis.[10] These studies provide insights into the potential in vivo effects of this class of compounds, which primarily revolve around mitigating the overproduction of nitric oxide by iNOS in inflammatory conditions.[10] For instance, some isothioureas have been shown to elicit pressor responses in vivo, consistent with the inhibition of eNOS-mediated vasodilation.[7][9]

## Conclusion

**S-Ethylisothiourea hydrobromide** is a valuable research tool for studying the roles of nitric oxide in various physiological and pathological processes. Its characterization as a potent, competitive inhibitor of NOS enzymes, along with a well-defined CAS number and chemical properties, makes it a reliable compound for in vitro studies. Further research may focus on developing derivatives with improved cellular penetration and isoform selectivity to enhance their therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. S-Ethylisothiourea | C3H8N2S | CID 5139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. S-ethyl Isothiourea (hydrobromide) - Cayman Chemical [bioscience.co.uk]

- 5. S-ethyl Isothiourea (hydrobromide) - Applications - CAT N°: 81275 [bertin-bioreagent.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [S-Ethylisothiourea Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016267#s-ethylisothiourea-hydrobromide-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)